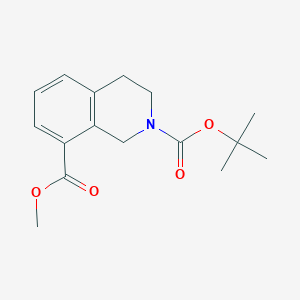

2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate

Descripción general

Descripción

2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate (2-t-Bu-8-Me-3,4-DHIQ-2,8(1H)-dicarboxylate) is an organic compound with a unique structure that has been studied extensively due to its interesting properties. It is a bicyclic compound containing two rings of nitrogen and carbon atoms, and is a member of the isoquinoline family of compounds. 2-t-Bu-8-Me-3,4-DHIQ-2,8(1H)-dicarboxylate has been studied for its potential use in the synthesis of other compounds, as well as its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Tert-Butyloxycarbonylation Reagent

Research by Saito et al. (2006) discusses a novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), used for chemoselective reactions under mild conditions without a base. This method offers high yield and selectivity for substrates like phenols, amines, and carboxylic acids (Saito, Ouchi, & Takahata, 2006).

Synthesis of 1,2-Dihydroisoquinolines

A study by Obika et al. (2007) presents a concise synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes using carbophilic Lewis acids. This method highlights the versatility of dihydroisoquinolines in synthesizing complex heterocycles and natural product derivatives through tandem nucleophilic addition and cyclization (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).

Formation of 1,2-Dihydroquinoline Derivatives

Matsumoto et al. (2010) explore the formation of 1,2-dihydroquinoline-3-carboxylic acid derivatives from methyl 3-(arylamino)acrylates with hydrogen iodide. This reaction showcases the potential of using dihydroisoquinoline derivatives in synthesizing pharmacologically interesting compounds (Matsumoto, Mori, & Akazome, 2010).

Corrosion Inhibition

Faydy et al. (2019) evaluated new organic compounds based on 8-hydroxyquinoline for corrosion inhibition of carbon steel. Although the specific compound is not directly mentioned, the study illustrates the broader applicability of quinoline derivatives in material science for protecting metals from corrosion (Faydy, Lakhrissi, Guenbour, Kaya, Bentiss, Warad, & Zarrouk, 2019).

Synthesis of Marine Drugs

Li et al. (2013) focused on synthesizing key intermediates for antitumor antibiotics using chromene derivatives, indicative of the potential use of similar dihydroisoquinoline compounds in medicinal chemistry for drug synthesis and structural-activity relationship studies (Li, Wang, Wang, Luo, & Wu, 2013).

Propiedades

IUPAC Name |

2-O-tert-butyl 8-O-methyl 3,4-dihydro-1H-isoquinoline-2,8-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-8-11-6-5-7-12(13(11)10-17)14(18)20-4/h5-7H,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPGWNRQDCAQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

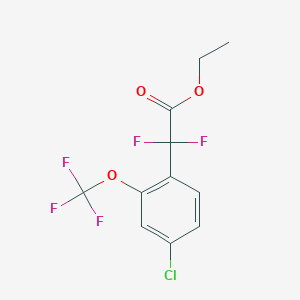

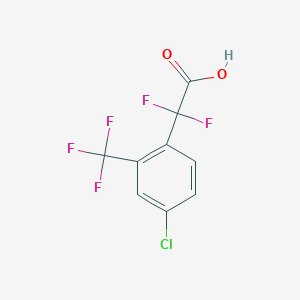

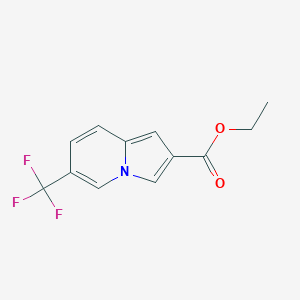

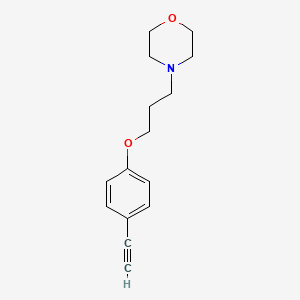

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1475017.png)